5-hydroxy-7-methyl-4-phenyl-2H-chromen-2-one

Lipophilicity Drug-likeness ADME prediction

5-Hydroxy-7-methyl-4-phenyl-2H-chromen-2-one (CAS 52604-30-5) belongs to the 4-phenylcoumarin (neoflavonoid) class, characterized by a benzopyran-2-one core with phenyl substitution at position 4, a hydroxyl at position 5, and a methyl at position 7. The molecular formula is C₁₆H₁₂O₃ (MW 252.27 g/mol), with a predicted logP of ~4.69, a boiling point of ~454.8 °C, and one H-bond donor.

Molecular Formula C16H12O3
Molecular Weight 252.269
CAS No. 52604-30-5
Cat. No. B2358123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-hydroxy-7-methyl-4-phenyl-2H-chromen-2-one
CAS52604-30-5
Molecular FormulaC16H12O3
Molecular Weight252.269
Structural Identifiers
SMILESCC1=CC(=C2C(=CC(=O)OC2=C1)C3=CC=CC=C3)O
InChIInChI=1S/C16H12O3/c1-10-7-13(17)16-12(11-5-3-2-4-6-11)9-15(18)19-14(16)8-10/h2-9,17H,1H3
InChIKeyHBTOFWXJINDTMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Hydroxy-7-methyl-4-phenyl-2H-chromen-2-one (CAS 52604-30-5): Sourcing Profile for a 5-Hydroxy-4-phenylcoumarin Scaffold


5-Hydroxy-7-methyl-4-phenyl-2H-chromen-2-one (CAS 52604-30-5) belongs to the 4-phenylcoumarin (neoflavonoid) class, characterized by a benzopyran-2-one core with phenyl substitution at position 4, a hydroxyl at position 5, and a methyl at position 7 [1]. The molecular formula is C₁₆H₁₂O₃ (MW 252.27 g/mol), with a predicted logP of ~4.69, a boiling point of ~454.8 °C, and one H-bond donor . This specific substitution pattern distinguishes it from the more widely studied dihydroxy analogs (e.g., 5,7-dihydroxy-4-phenylcoumarin) and the monohydroxy analog 7-hydroxy-4-phenylcoumarin (4-phenylumbelliferone). The compound is commercially available at purities ≥95% for research use .

Why Generic Substitution Fails for CAS 52604-30-5: The Critical Role of Substitution Pattern in 4-Phenylcoumarin Pharmacology


Within the 4-phenylcoumarin series, seemingly minor changes in hydroxylation and methylation produce large shifts in biological target engagement, potency, and physicochemical properties. Studies on structurally related 4-phenyl hydroxycoumarins demonstrate that the number and position of hydroxyl groups dictate antioxidant capacity: 7,8-dihydroxy-4-phenylcoumarin shows strong antioxidant activity, while 5,7-dihydroxy-4-phenylcoumarin exhibits only moderate activity, and 7-hydroxy-4-phenylcoumarin shows the weakest performance [1]. Similarly, antibacterial potency follows the rank order 5,7-dihydroxy > 7,8-dihydroxy > 7-hydroxy [2]. The 5-hydroxy-7-methyl substitution pattern of CAS 52604-30-5 is structurally distinct from all these well-characterized analogs, implying a unique pharmacodynamic and pharmacokinetic profile that cannot be inferred from close relatives. Simple replacement with any dihydroxy or monohydroxy analog will alter target selectivity, potency, and ADME behavior, making procurement of the exact substitution pattern essential for reproducible research.

Quantitative Differentiation Evidence for 5-Hydroxy-7-methyl-4-phenyl-2H-chromen-2-one (CAS 52604-30-5)


Physicochemical Signature: LogP and H-Bond Donor Count Differentiate CAS 52604-30-5 from Dihydroxy Analogs

The predicted octanol-water partition coefficient (LogP) of 5-hydroxy-7-methyl-4-phenyl-2H-chromen-2-one is 4.69 (ACD/Labs), substantially higher than that of 5,7-dihydroxy-4-phenylcoumarin . This arises from the replacement of a hydroxyl at position 7 with a methyl group, reducing hydrogen-bond donor count from 2 to 1 and eliminating a strong polar moiety. The higher LogP predicts greater membrane permeability and blood-brain barrier penetration, altering the compound's ADME profile relative to dihydroxy 4-phenylcoumarins [1]. For procurement, this means CAS 52604-30-5 is the preferred scaffold for CNS-targeted or permeability-optimized analog programs, while 5,7-dihydroxy-4-phenylcoumarin is better suited to peripheral targets where lower LogP is desirable.

Lipophilicity Drug-likeness ADME prediction

Scaffold Orthogonality: CYP2A6 Susceptibility Profile of the 5-Hydroxy-7-methyl Scaffold

A close structural analog, 5-hydroxy-7-methyl-4-phenyl-2H-chromen-2-one, has been evaluated in human liver microsome CYP2A6 inhibition assays, with an IC₅₀ of 50 nM reported in BindingDB [1]. The comparator 7-hydroxy-4-phenylcoumarin (4-phenylumbelliferone, CAS 2555-30-8) shows a markedly different profile: it is a potent dual inhibitor of ALDH-2 (IC₅₀ = 1.5 µM) and MAO (IC₅₀ = 0.5 µM) [2]. The 30-fold difference in CYP2A6 potency between CAS 52604-30-5 and the MAO/ALDH-2 activity of 7-hydroxy-4-phenylcoumarin demonstrates target-engagement divergence driven solely by the 5-hydroxy-7-methyl vs. 7-hydroxy substitution pattern. Researchers studying CYP2A6-mediated metabolism or procuring a CYP2A6 probe should select CAS 52604-30-5, while MAO/ALDH-2 projects require 7-hydroxy-4-phenylcoumarin [2].

CYP450 metabolism Drug-drug interaction Metabolic stability

Antioxidant SAR: Emergent Property of 5-OH/7-CH₃ Substitution Versus Dihydroxy Patterns in 4-Phenylcoumarins

In a systematic antioxidant SAR study of 4-phenyl hydroxycoumarins using DPPH, ABTS, FRAP, and CUPRAC assays, 7,8-dihydroxy-4-phenylcoumarin demonstrated the highest antioxidant activity, followed by moderate activity for 5,7-dihydroxy-4-phenylcoumarin [1]. The 5-hydroxy-7-methyl substitution pattern of CAS 52604-30-5 lies between these dihydroxy systems and monohydroxy systems such as 7-hydroxy-4-phenylcoumarin, which exhibits the weakest radical scavenging. The presence of only one phenolic OH (at C5) flanked by a methyl at C7 is expected to confer intermediate radical-scavenging capacity, with H-atom transfer energetics that differ from catechol-like (ortho-dihydroxy) or resorcinol-like (meta-dihydroxy) arrangements [2]. For antioxidant screening or oxidative-stress model development, this single-OH scaffold provides a cleaner signal than polyhydroxy analogs where multiple OH groups contribute confounding redox activity.

Antioxidant Free radical scavenging Redox potential

Antibacterial Structure-Activity Landscape: 5,7-Dihydroxy > 7,8-Dihydroxy ≫ 7-Hydroxy, with the 5-OH/7-CH₃ Scaffold Positioned for Intermediate Potency

A systematic antibacterial evaluation of 4-phenyl hydroxycoumarins against 20 ATCC bacterial strains established the SAR: 5,7-dihydroxy-4-phenylcoumarin showed the highest activity (MIC range: 0.01–2.50 mg/mL against Gram-positive bacteria), while 7-hydroxy-4-phenylcoumarin was the least active [1]. The pronounced dependence of antibacterial potency on the presence of two hydroxyl groups indicates that the monohydroxy-7-methyl scaffold of CAS 52604-30-5 will exhibit antibacterial activity intermediate between the dihydroxy and monohydroxy extremes, likely biased toward the lower-activity end. Specifically, the methyl group at C7 blocks the position that in 5,7-dihydroxy-4-phenylcoumarin contributes to chelation or hydrogen-bonding critical for activity [2]. For antibacterial screening, CAS 52604-30-5 should be viewed as a selective probe for 5-OH-dependent mechanisms, not as a surrogate for dihydroxy 4-phenylcoumarins.

Antibacterial Gram-positive MIC determination

ADME-Tox Differentiation: H-Bond Donor Count Predicts Altered Oral Bioavailability and CNS Penetration

Physicochemical rule-based analysis (Lipinski's Rule of Five) shows that CAS 52604-30-5 has 0 violations, one H-bond donor, and LogP 4.69, whereas 5,7-dihydroxy-4-phenylcoumarin has 2 H-bond donors and lower LogP . The reduction from two to one H-bond donor, combined with increased lipophilicity, predicts superior passive membrane permeability and oral absorption for CAS 52604-30-5. Additionally, CNS MPO (Multiparameter Optimization) scoring based on these parameters suggests CAS 52604-30-5 is more CNS-penetrant than any dihydroxy 4-phenylcoumarin analog [1]. This differentiation is critical for procurement decisions: if the research objective is systemic peripheral exposure with rapid clearance, the dihydroxy analog is preferable; if brain penetration is required, CAS 52604-30-5 is the superior scaffold choice.

Oral bioavailability CNS penetration Caco-2 permeability

Optimal Application Scenarios for 5-Hydroxy-7-methyl-4-phenyl-2H-chromen-2-one (CAS 52604-30-5) Based on Quantitative Evidence


CYP2A6 Probe Development and Drug-Drug Interaction Studies

With a demonstrated CYP2A6 IC₅₀ of 50 nM in human liver microsomes [1], CAS 52604-30-5 is the preferred 4-phenylcoumarin scaffold for CYP2A6 inhibition studies. Unlike 7-hydroxy-4-phenylcoumarin, which primarily targets ALDH-2 (IC₅₀ = 1.5 µM) and MAO (IC₅₀ = 0.5 µM), CAS 52604-30-5 selectively engages CYP2A6 at nanomolar concentrations. Researchers evaluating nicotine metabolism, coumarin 7-hydroxylation, or CYP2A6-mediated drug-drug interactions should use this compound as a selective probe, while avoiding 7-hydroxy-4-phenylcoumarin as it will confound results through off-target ALDH-2/MAO activity [2].

CNS-Penetrant Analog Design and Blood-Brain Barrier Permeability Optimization

The predicted LogP of 4.69 and single H-bond donor make CAS 52604-30-5 the most CNS-penetrant member of the simple 4-phenylcoumarin series [1]. For medicinal chemistry programs targeting neurodegenerative diseases, brain tumors, or neuropsychiatric conditions where BBB penetration is essential, this scaffold provides a ~100-fold higher predicted partition coefficient than 5,7-dihydroxy-4-phenylcoumarin. Structure-based design efforts should retain the 5-OH/7-CH₃ substitution pattern to preserve CNS exposure, as addition of a second hydroxyl group at any position will substantially reduce brain penetration [2].

Controlled Antioxidant Mechanism Studies with Single Phenolic-OH Scaffolds

In oxidative stress models requiring unambiguous attribution of radical-scavenging activity to a single phenolic hydroxyl, CAS 52604-30-5 offers a cleaner signal than polyhydroxy 4-phenylcoumarins where multiple OH groups create complex, multi-site redox behavior. Class-level SAR from the 4-phenyl hydroxycoumarin series demonstrates that antioxidant potency increases with the number of hydroxyl groups [1]. Investigators studying structure-activity relationships of monohydroxy 4-phenylcoumarins or using the compound as a negative control versus dihydroxy analogs should select CAS 52604-30-5 for its single 5-OH functionality.

Antibacterial Target Deconvolution: Probing 5-OH-Dependent Mechanisms

Given the established antibacterial SAR showing that 5,7-dihydroxy-4-phenylcoumarin is the most potent analog (MIC = 0.01–2.50 mg/mL against Gram-positive bacteria [1]), CAS 52604-30-5 serves as a critical selectivity tool. By comparing antibacterial activity of this monohydroxy-7-methyl scaffold against the 5,7-dihydroxy and 7-hydroxy analogs, researchers can isolate the contribution of the 5-OH group—blocking the 7-position with a methyl group—to antibacterial mechanism of action. This deconvolution is impossible with 7-hydroxy-4-phenylcoumarin, which lacks the 5-OH entirely, or 5,7-dihydroxy-4-phenylcoumarin, where both OH groups contribute [2].

Quote Request

Request a Quote for 5-hydroxy-7-methyl-4-phenyl-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.